5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
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Overview
Description
5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the dihydroisobenzofuran intermediate, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity 5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Isobenzofurancarbonyl chloride: Shares the dihydroisobenzofuran moiety but differs in its functional groups.
Mycophenolic acid: Contains a similar core structure but has different substituents and biological activity
Uniqueness
5-(1,3-Dihydroisobenzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of the dihydroisobenzofuran and pyrrole carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13NO3 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(1,3-dihydro-2-benzofuran-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-8-4-12(15-13(8)14(16)17)9-2-3-10-6-18-7-11(10)5-9/h2-5,15H,6-7H2,1H3,(H,16,17) |
InChI Key |
WCOLSMYWVFSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC3=C(COC3)C=C2)C(=O)O |
Origin of Product |
United States |
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